molecular formula C13H17ClN2O B14180806 N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide CAS No. 925218-18-4

N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide

Cat. No.: B14180806
CAS No.: 925218-18-4
M. Wt: 252.74 g/mol
InChI Key: VVOUCWIDQMKTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and drug design

Preparation Methods

The synthesis of N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with piperidine, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

CAS No.

925218-18-4

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

N-[4-(2-chlorophenyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C13H17ClN2O/c1-10(17)16-13(6-8-15-9-7-13)11-4-2-3-5-12(11)14/h2-5,15H,6-9H2,1H3,(H,16,17)

InChI Key

VVOUCWIDQMKTJM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCNCC1)C2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.